Pergolide sulfoxide

Overview

Description

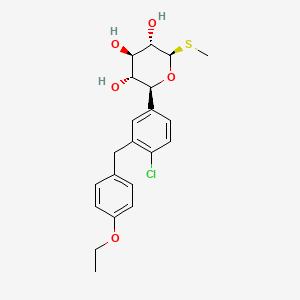

Pergolide sulfoxide (C₁₉H₂₆N₂OS; CAS 72822-01-6) is a primary oxidative metabolite of pergolide, a potent dopamine agonist used in Parkinson’s disease therapy . Formed via enzymatic or photochemical oxidation of pergolide’s methylsulfide moiety, it retains significant dopaminergic activity . Structurally, it features a sulfoxide group (-S(=O)-) critical for its pharmacological and biochemical interactions.

Preparation Methods

Synthetic Routes to Pergolide Sulfoxide

Oxidation of Pergolide Mesylate

The most direct method for synthesizing this compound involves the selective oxidation of the parent compound, pergolide mesylate. This approach leverages the sulfide moiety in pergolide’s structure, which undergoes controlled oxidation to yield the sulfoxide derivative.

Hydrogen Peroxide–Acetic Acid System

A transition metal-free oxidation protocol using hydrogen peroxide (H₂O₂) and glacial acetic acid has demonstrated high selectivity for converting sulfides to sulfoxides without overoxidation to sulfones . In this system:

-

Reagents : 30% aqueous H₂O₂ and glacial acetic acid in a 1:1 molar ratio.

-

Conditions : Reactions proceed at 25°C for 2–4 hours under atmospheric pressure.

-

Yield : 90–99% purity with minimal sulfone byproducts (<2%) .

This method’s scalability is enhanced by its simplicity, as no chromatographic purification is required. The sulfoxide product precipitates upon neutralization, enabling straightforward isolation .

m-Chloroperbenzoic Acid (mCPBA) Oxidation

Alternative protocols employ mCPBA in dichloromethane at 0°C. While effective, this method necessitates strict temperature control to prevent sulfone formation and generates acidic waste, complicating large-scale applications.

Deuterium-Labeled this compound Synthesis

Deuterated analogs like this compound-d7 are synthesized for pharmacokinetic studies. Although the user excluded , patent data reveals that deuterium incorporation occurs via:

-

Deuterated Reagents : Use of D₂O or deuterated acetic acid during oxidation.

-

Isotopic Exchange : Post-synthetic hydrogen-deuterium exchange under basic conditions .

Critical parameters include maintaining pH 7–8 to preserve the sulfoxide group and employing LC-MS/MS for isotopic purity validation .

Industrial-Scale Production Considerations

Reaction Optimization

Industrial processes prioritize cost-efficiency and yield. Key findings from patent analyses include:

| Parameter | Hydrogen Peroxide System | mCPBA System |

|---|---|---|

| Temperature | 25°C | 0°C |

| Reaction Time | 2–4 hours | 1 hour |

| Byproducts | <2% sulfone | 5–10% sulfone |

| Solvent Waste | Aqueous (low toxicity) | Organic (high toxicity) |

The hydrogen peroxide system’s environmental compatibility and lower operational costs make it preferable for manufacturing .

Purification and Quality Control

Post-synthetic steps involve:

-

Crystallization : From ethanol-water mixtures to achieve >99% purity .

-

Chromatography : Preparative HPLC for deuterated variants, though this increases production costs .

-

Analytical Validation :

Metabolic Pathway Derivation

This compound also forms in vivo via hepatic cytochrome P450 enzymes. Pharmacokinetic studies in equines reveal:

-

Plasma Half-Life : 29–75 hours, depending on administration route .

-

Metabolic Stability : Sulfoxide resists further oxidation to sulfone in physiological conditions, enhancing its bioavailability .

These insights guide synthetic mimicry of metabolic pathways to improve drug design.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester bonds can be reduced to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Reduction: Glycerol and oleyl alcohol.

Substitution: Amides, thioesters, and other substituted glycerol derivatives.

Scientific Research Applications

Pharmacological Applications

Dopaminergic Agonist Activity

Pergolide sulfoxide exhibits dopaminergic agonist properties, making it significant in the management of Parkinson's disease and other dopaminergic deficiencies. It acts on dopamine receptors to alleviate symptoms associated with these conditions.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects, particularly in neuroblastoma cell lines. In vitro studies show that it can protect cells from oxidative stress induced by hydrogen peroxide (H2O2) with IC50 values around 40-60 nM . This suggests potential therapeutic benefits in neurodegenerative diseases where oxidative stress is a contributing factor.

Stability and Formulation

Stability Studies

this compound is prone to degradation when exposed to light, which necessitates careful formulation practices. A study on the stability of pergolide tablets revealed that degradation products, including this compound, increased over time when stored under non-controlled light conditions. For instance:

| Time Interval | Assay (%) | This compound (%) | Total Degradation (%) |

|---|---|---|---|

| 0 Months | 99.4 | 1.1 | <0.05 |

| 3 Months | 94.2 | 4.8 | 1.3 |

This emphasizes the importance of light-protective packaging and storage methods to maintain drug potency .

Case Studies and Research Findings

Animal Studies

In animal models, specifically spayed female rats, pergolide mesylate (which can be converted into this compound) was shown to suppress food intake and body weight without developing tolerance over repeated administrations. The dosage used was 0.5 mg/kg/day administered intraperitoneally for seven days .

Additionally, treatment with pergolide led to reduced hydroxyl radical formation in striatal tissues, indicating enhanced antioxidant capacity .

Mechanistic Insights

Further studies have demonstrated that this compound can upregulate methionine sulfoxide reductase A (MsrA), an enzyme involved in reducing oxidative damage in neurons . This mechanism highlights its potential role in mitigating neurodegenerative processes associated with diseases like Alzheimer's.

Mechanism of Action

1,2-Dioleoyl-sn-glycerol exerts its effects by acting as a second messenger in lipid signaling pathways. It activates protein kinase C (PKC) by binding to its C1 domain, leading to the phosphorylation of various target proteins involved in cellular processes such as proliferation, differentiation, and apoptosis . The compound also serves as a substrate for diacylglycerol kinases, which convert it to phosphatidic acid, another important lipid signaling molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pergolide Sulfone

- Structural Relationship : Formed by further oxidation of pergolide sulfoxide to a sulfone (-SO₂-) group .

- Pharmacological Activity :

Despropyl Derivatives (Despropyl Pergolide and Despropyl this compound)

- Structural Modifications : Lack the propyl group at position 6 of the ergoline backbone .

- Despropyl Pergolide: Moderate receptor affinity (Ki = 58.6 nmol/L) but marginal in vivo effects .

- Key Insight : The propyl group is essential for dopaminergic potency.

Bromocriptine

- Comparative Efficacy: Bromocriptine, a non-ergoline dopamine agonist, is 1/200 to 1/20 less potent than this compound in inhibiting prolactin and inducing stereotypic behavior . Lacks MsrA-inducing activity, highlighting a unique antioxidant role of this compound .

Other Sulfoxide-Containing Compounds

- Sulforaphane Sulfoxide :

- Mesoridazine Sulfoxide :

Pharmacokinetic and Stability Considerations

- Metabolism :

- Degradation :

Functional Advantages and Limitations

Biological Activity

Pergolide sulfoxide is a metabolite of pergolide, an ergot derivative primarily used as a dopamine agonist for the treatment of Parkinson's disease. Understanding the biological activity of this compound is crucial, as it exhibits significant pharmacological properties that can influence therapeutic outcomes and safety profiles.

Pharmacological Properties

Dopaminergic Activity

this compound has been identified as a potent dopamine agonist, demonstrating activity similar to that of pergolide itself. Studies indicate that both pergolide and its sulfoxide metabolite effectively stimulate dopamine D2 receptors, which are critical in managing Parkinson's disease symptoms. In animal models, this compound was shown to induce prolactin inhibition and stimulate stereotypic behavior, similar to the parent compound .

Methionine-Sulfoxide Reductase Induction

Recent research highlights the role of methionine-sulfoxide reductases (Msr) in mediating the neuroprotective effects associated with this compound. The induction of Msr activity correlates with decreased neurotoxicity in models of Alzheimer’s disease, suggesting that this compound may offer protective benefits against oxidative stress in neuronal cells . This mechanism underscores its potential utility beyond Parkinson's disease, possibly extending to neurodegenerative disorders.

Case Studies and Clinical Observations

Adverse Effects and Fibrosis

Despite its therapeutic benefits, pergolide has been associated with serious adverse effects, including pleuropulmonary fibrosis. A notable case involved a patient who developed this condition after long-term treatment with pergolide. The fibrosis resolved upon discontinuation of the drug, highlighting the need for careful monitoring during therapy . This adverse reaction emphasizes the importance of understanding the full spectrum of biological activities and potential side effects associated with pergolide and its metabolites.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound:

| Compound | Dopamine Agonist Activity | Msr Induction | Adverse Effects |

|---|---|---|---|

| Pergolide | High | Moderate | Pleuropulmonary fibrosis |

| This compound | High | High | Potential for similar fibrosis |

Research Findings

- Dopamine Receptor Interaction : Pergolide and its sulfoxides exhibit comparable binding affinities at dopamine receptors, confirming their effectiveness in treating Parkinson's disease symptoms .

- Neuroprotective Effects : Studies indicate that both compounds can induce Msr activity, which is crucial for mitigating oxidative damage in neurons .

- Pharmacokinetics : The pharmacokinetic profile shows that pergolide is rapidly absorbed and has a half-life ranging from 21 to 27 hours in humans, with its metabolites persisting longer in circulation .

Q & A

Basic Research Questions

Q. How is pergolide sulfoxide synthesized and characterized in laboratory settings?

this compound synthesis typically involves the oxidation of pergolide using controlled conditions (e.g., hydrogen peroxide in a polar solvent). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . Researchers must adhere to pharmacopeial standards (e.g., USP guidelines) for reference material preparation and validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), recovery rates (>85%), and precision (CV <15%) . For tissue distribution studies, radiolabeled this compound (³H or ¹⁴C) with autoradiography provides spatial resolution .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate that this compound degrades under prolonged exposure to light (>48 hours) or acidic conditions (pH <3). Optimal storage is in amber vials at -20°C in inert atmospheres (argon or nitrogen). Degradation products, such as sulfonic acid derivatives, should be monitored via stability-indicating HPLC methods .

Q. What receptor-binding assays are suitable for studying this compound’s dopaminergic activity?

Radioligand competition assays using ³H-spiperone (for D2 receptors) and ³H-SCH23390 (for D1 receptors) in transfected HEK293 cells or striatal tissue homogenates are standard. Dose-response curves (EC₅₀ values) and Schild analysis help determine receptor selectivity and binding affinity .

Q. Which pharmacological models are used to evaluate this compound’s efficacy in vivo?

Rodent models of Parkinson’s disease (e.g., 6-hydroxydopamine-lesioned rats) assess motor function restoration via rotarod or apomorphine-induced rotation tests. Microdialysis in the striatum measures dopamine release dynamics post-administration .

Advanced Research Questions

Q. How does this compound’s dopamine receptor selectivity compare to other ergoline derivatives?

Unlike cabergoline (D2-selective), this compound exhibits dual D1/D2 agonism, as shown in receptor-binding assays and functional cAMP accumulation studies. This selectivity is critical for its broader neuromodulatory effects, such as enhancing cortical signal-to-noise ratios in perceptual tasks .

Q. What experimental designs address the temporal effects of this compound on neural circuits?

Transcranial magnetic stimulation (TMS) paired with dynamic visual motion tasks (e.g., random-dot kinematograms) can probe timing-dependent effects. Drift-diffusion modeling analyzes decision-making parameters (e.g., boundary separation, drift rate) to quantify dopaminergic modulation of perceptual thresholds .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

Outlier exclusion criteria (e.g., baseline prolactin levels >4 SD from mean) and covariate analysis (e.g., body weight, CYP3A4 activity) improve data robustness. Replication in larger cohorts (n >30) and stratified sampling (by age or metabolic phenotype) mitigate variability .

Q. What toxicological screening strategies are recommended for this compound?

Chronic toxicity studies in rodents (≥6 months) should monitor cardiac valvulopathy risk via echocardiography and histopathology. In vitro screening for mitochondrial toxicity (e.g., Seahorse assays) and reactive oxygen species (ROS) generation in cardiomyocytes is advised .

Q. How can researchers ensure ethical rigor in this compound studies involving human subjects?

Pre-register protocols (e.g., ClinicalTrials.gov ) to avoid selective reporting. Data transparency mandates sharing raw HPLC chromatograms, pharmacokinetic curves, and statistical code. Independent audits of prolactin assays and blinding in perceptual task designs reduce bias .

Q. Methodological Best Practices

- Experimental Replication : Detailed protocols for synthesis, HPLC conditions, and receptor assays must be documented to enable replication .

- Data Integrity : Use version-controlled datasets and plagiarism-check software for publications .

- Statistical Robustness : Apply Bonferroni corrections for multiple comparisons in receptor studies and report effect sizes (Cohen’s d) alongside p-values .

Properties

CAS No. |

72822-01-6 |

|---|---|

Molecular Formula |

C19H26N2OS |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |

InChI Key |

WOIHSNDTPKFAJW-LNWQLOGCSA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Synonyms |

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.